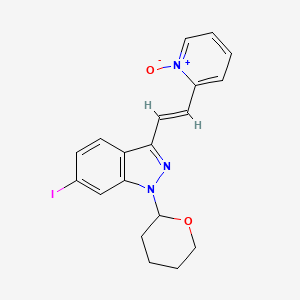
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide is an intermediate compound in the synthesis of Axitinib N-Oxide, a metabolite of Axitinib. Axitinib is a tyrosine kinase inhibitor used in cancer therapy, particularly for the treatment of advanced renal cell carcinoma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the N-oxide functionality.
Substitution: The phenyl and indazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the phenyl or indazole rings.
Wissenschaftliche Forschungsanwendungen
Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves its role as an intermediate in the synthesis of Axitinib N-Oxide. Axitinib N-Oxide, in turn, functions as a tyrosine kinase inhibitor by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide include other intermediates and metabolites of Axitinib, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Axitinib N-Oxide. Its distinct chemical properties and reactivity make it valuable in the development of new therapeutic agents and chemical research.
Eigenschaften
Molekularformel |
C19H18IN3O2 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
6-iodo-1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazole |
InChI |
InChI=1S/C19H18IN3O2/c20-14-7-9-16-17(10-8-15-5-1-3-11-22(15)24)21-23(18(16)13-14)19-6-2-4-12-25-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+ |
InChI-Schlüssel |
CEFYDFCCTOFCNE-CSKARUKUSA-N |
Isomerische SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=[N+]4[O-] |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=[N+]4[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
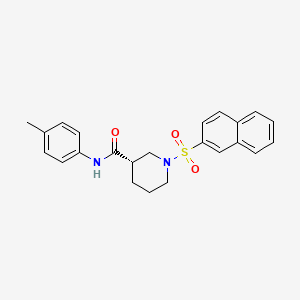
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)

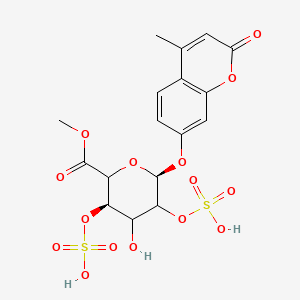
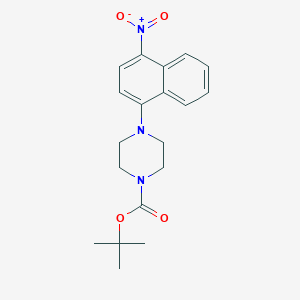
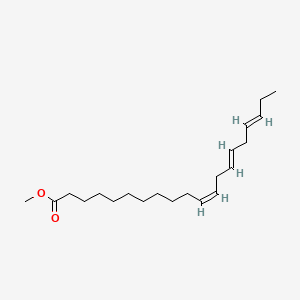
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

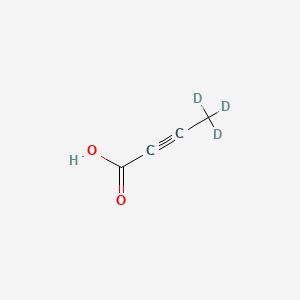
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
